

# An In-depth Technical Guide to 7-Bromo-4-chloro-1H-indole

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## Compound of Interest

Compound Name: 7-Bromo-4-chloro-1H-indole

Cat. No.: B156208

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This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **7-Bromo-4-chloro-1H-indole**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also extrapolates expected characteristics and potential synthetic routes based on closely related analogues.

## Molecular Structure and Properties

**7-Bromo-4-chloro-1H-indole** is a di-halogenated indole derivative with the chemical formula  $C_8H_5BrClN$ .<sup>[1]</sup> The presence of both a bromine and a chlorine atom on the indole scaffold suggests unique physicochemical properties that are of interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of **7-Bromo-4-chloro-1H-indole**

Property	Value	Source
CAS Number	126811-29-8	N/A
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrClN	[1]
Molecular Weight	230.49 g/mol	[2]
Monoisotopic Mass	228.9294 Da	[1]
Predicted XlogP	3.4	[1]
SMILES	<chem>C1=CC(=C2C(=C1Cl)C=CN2)Br</chem>	[1]
InChI	InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H	[1]
InChIKey	ZFBAFEMIPJPWPF-UHFFFAOYSA-N	[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **7-Bromo-4-chloro-1H-indole** is not readily available in the current body of scientific literature. However, a plausible synthetic route can be proposed based on the established synthesis of the structurally similar compound, 7-Bromo-4-chloro-1H-indazol-3-amine.

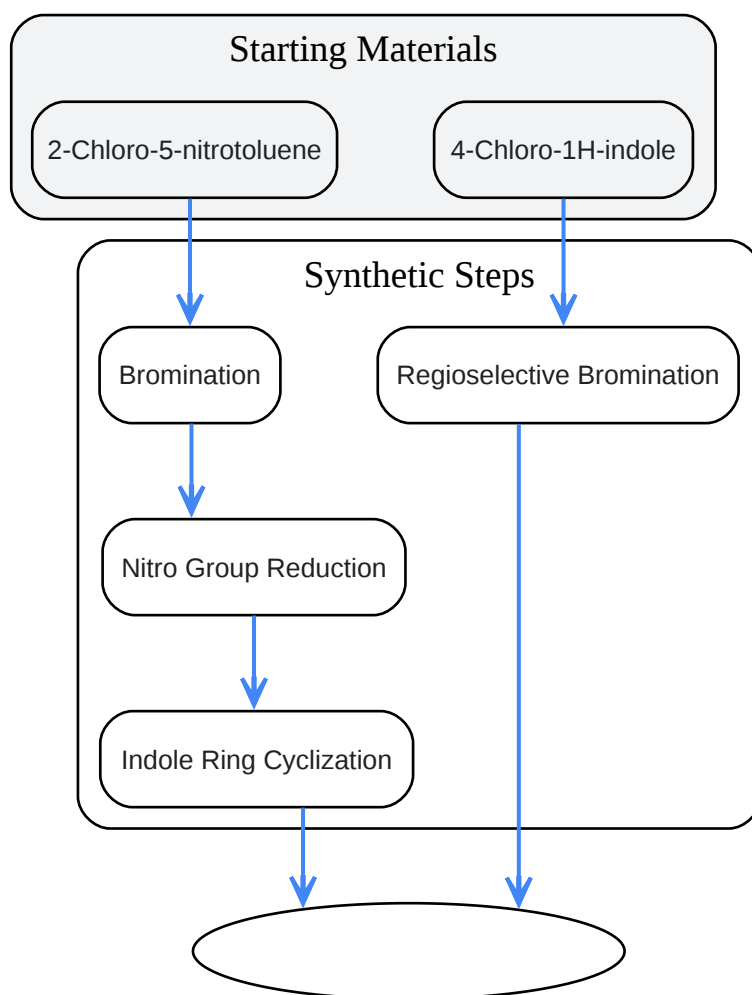
## Proposed Synthetic Pathway

The synthesis of **7-Bromo-4-chloro-1H-indole** could likely be achieved through a multi-step process starting from a substituted toluene or aniline derivative, followed by cyclization to form the indole ring and subsequent halogenation. A potential starting material could be 2-chloro-5-nitrotoluene, which can undergo bromination, reduction of the nitro group, and then cyclization to form the indole ring.

Alternatively, a more direct approach could involve the halogenation of a pre-formed indole scaffold. For instance, starting with 4-chloro-1H-indole, a regioselective bromination at the 7-

position would yield the desired product. The choice of brominating agent and reaction conditions would be critical to control the regioselectivity.

#### Logical Diagram: Proposed Synthesis of **7-Bromo-4-chloro-1H-indole**



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Caption: Proposed synthetic routes to **7-Bromo-4-chloro-1H-indole**.

## Spectroscopic Data (Predicted)

While experimental spectroscopic data for **7-Bromo-4-chloro-1H-indole** is not available, predictions can be made based on the analysis of similar halogenated indoles.

Table 2: Predicted Spectroscopic Data for **7-Bromo-4-chloro-1H-indole**

Technique	Predicted Features
<sup>1</sup> H NMR	Aromatic protons on the benzene and pyrrole rings would appear in the range of $\delta$ 6.5-7.5 ppm. The N-H proton of the indole ring would likely appear as a broad singlet downfield ( $\delta$ > 8.0 ppm). The coupling patterns would be complex due to the disubstitution.
<sup>13</sup> C NMR	Signals for the eight carbon atoms of the indole ring would be expected in the aromatic region ( $\delta$ 100-140 ppm). The carbons directly attached to the halogen atoms (C4 and C7) would be significantly influenced, with their chemical shifts shifted downfield.
FT-IR	Characteristic peaks would include N-H stretching (around 3400 cm <sup>-1</sup> ), C-H stretching of the aromatic ring (around 3100-3000 cm <sup>-1</sup> ), C=C stretching of the aromatic rings (around 1600-1450 cm <sup>-1</sup> ), and C-N stretching (around 1350-1250 cm <sup>-1</sup> ). The C-Cl and C-Br stretching vibrations would appear in the fingerprint region (< 1000 cm <sup>-1</sup> ).
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M <sup>+</sup> ) at m/z corresponding to the molecular weight (230.49). A characteristic isotopic pattern would be observed due to the presence of bromine (isotopes <sup>79</sup> Br and <sup>81</sup> Br in ~1:1 ratio) and chlorine (isotopes <sup>35</sup> Cl and <sup>37</sup> Cl in ~3:1 ratio).

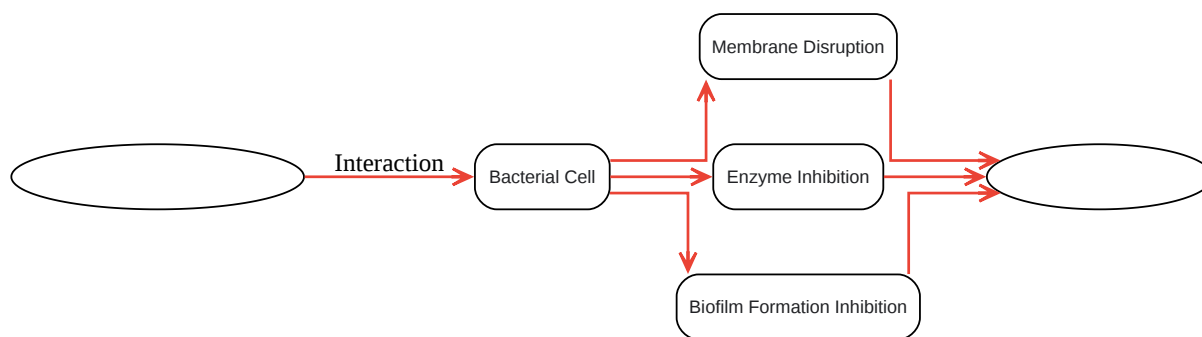
## Potential Biological Activity and Applications

Halogenated indoles are a class of compounds known for a wide range of biological activities. While no specific studies have been published on **7-Bromo-4-chloro-1H-indole**, its structural features suggest potential for various therapeutic applications.

## Antimicrobial Activity

Studies on other halogenated indoles have demonstrated significant antimicrobial and antibiofilm activities. For example, various chloroindoles have been shown to be effective against pathogenic bacteria such as *Vibrio parahaemolyticus*. The position of the halogen substituent on the indole ring is crucial for its activity. It is plausible that **7-Bromo-4-chloro-1H-indole** could exhibit similar antimicrobial properties.

Diagram: Potential Mechanism of Antimicrobial Action



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Caption: Postulated mechanisms of antimicrobial action.

## Enzyme Inhibition and Receptor Modulation

The indole scaffold is a common motif in many biologically active molecules and approved drugs. It can act as a pharmacophore that interacts with various enzymes and receptors. The specific halogenation pattern of **7-Bromo-4-chloro-1H-indole** could confer selectivity and potency for specific biological targets. It serves as a key intermediate in the production of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.[3] Its structure is often incorporated into molecules designed for biological activity studies, such as inhibitors or modulators of specific enzymes or receptors.[3]

## Conclusion

**7-Bromo-4-chloro-1H-indole** is a halogenated indole with potential for applications in drug discovery and materials science. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes. Further research is warranted to fully elucidate its chemical and biological characteristics, which could lead to the development of novel therapeutic agents or functional materials. Researchers are encouraged to use the information presented here as a starting point for their investigations into this promising molecule.

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## References

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